4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(pyrrolidine-1-carbonyl)morpholine 4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(pyrrolidine-1-carbonyl)morpholine
Brand Name: Vulcanchem
CAS No.: 2640886-38-8
VCID: VC11845533
InChI: InChI=1S/C14H22N4O2S/c1-10(2)12-15-16-14(21-12)18-7-8-20-11(9-18)13(19)17-5-3-4-6-17/h10-11H,3-9H2,1-2H3
SMILES: CC(C)C1=NN=C(S1)N2CCOC(C2)C(=O)N3CCCC3
Molecular Formula: C14H22N4O2S
Molecular Weight: 310.42 g/mol

4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(pyrrolidine-1-carbonyl)morpholine

CAS No.: 2640886-38-8

Cat. No.: VC11845533

Molecular Formula: C14H22N4O2S

Molecular Weight: 310.42 g/mol

* For research use only. Not for human or veterinary use.

4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(pyrrolidine-1-carbonyl)morpholine - 2640886-38-8

Specification

CAS No. 2640886-38-8
Molecular Formula C14H22N4O2S
Molecular Weight 310.42 g/mol
IUPAC Name [4-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone
Standard InChI InChI=1S/C14H22N4O2S/c1-10(2)12-15-16-14(21-12)18-7-8-20-11(9-18)13(19)17-5-3-4-6-17/h10-11H,3-9H2,1-2H3
Standard InChI Key REAQTVCWVVGFTG-UHFFFAOYSA-N
SMILES CC(C)C1=NN=C(S1)N2CCOC(C2)C(=O)N3CCCC3
Canonical SMILES CC(C)C1=NN=C(S1)N2CCOC(C2)C(=O)N3CCCC3

Introduction

The compound 4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(pyrrolidine-1-carbonyl)morpholine is a heterocyclic organic molecule that integrates a 1,3,4-thiadiazole ring, a pyrrolidine group, and a morpholine moiety. These structural components are known for their significant roles in medicinal chemistry due to their biological activity and pharmacological potential. This article explores the synthesis, structural properties, and biological significance of this compound.

Structural Features

The molecular structure of the compound is defined by three key components:

  • 1,3,4-Thiadiazole Ring:

    • The thiadiazole core is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom.

    • Substitution at position 5 with a propan-2-yl group enhances its lipophilicity and potential bioavailability .

  • Pyrrolidine Moiety:

    • The pyrrolidine group attached via a carbonyl bond contributes to the rigidity and hydrophobicity of the molecule.

  • Morpholine Ring:

    • The morpholine unit provides water solubility and can act as a hydrogen bond acceptor, influencing the compound's pharmacokinetics.

Synthesis Pathways

The synthesis of compounds containing similar thiadiazole frameworks typically involves:

  • Cyclization Reactions:

    • The thiadiazole ring is often synthesized via condensation reactions involving thiosemicarbazides and carboxylic acids or derivatives like esters .

  • Functionalization:

    • Substituents such as propan-2-yl groups are introduced through alkylation reactions to enhance pharmacological properties.

  • Coupling with Morpholine:

    • The morpholine moiety is introduced using amide coupling reactions with pyrrolidine derivatives .

Biological Activity

Compounds containing 1,3,4-thiadiazole rings exhibit diverse pharmacological activities due to their ability to interact with biological targets:

  • Anticancer Properties:

    • Thiadiazoles have shown potential in inhibiting cancer cell proliferation by inducing apoptosis and cell cycle arrest .

  • Antimicrobial Activity:

    • Derivatives of thiadiazoles are known to inhibit bacterial growth by targeting essential enzymes .

  • Antioxidant Effects:

    • These compounds can scavenge free radicals and reduce oxidative stress, as demonstrated in DPPH assays .

Analytical Characterization

The compound's structure can be confirmed through various spectroscopic techniques:

TechniqueObservations
NMR (1H & 13C)Signals corresponding to thiadiazole protons and carbons; shifts for pyrrolidine
Mass SpectrometryMolecular ion peak confirming the molecular weight
IR SpectroscopyCharacteristic bands for C=O (amide) and C-N (heterocyclic) bonds

Toxicity and Safety Profile

Preliminary studies on related thiadiazole derivatives indicate:

  • Minimal toxicity in in vitro models like Daphnia magna .

  • Good oral bioavailability due to the mesoionic nature of the thiadiazole ring .

Applications

Potential applications of this compound include:

  • Drug Development:

    • As a lead compound for anticancer or antimicrobial agents.

  • Chemical Probes:

    • For studying enzyme inhibition or receptor interactions.

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